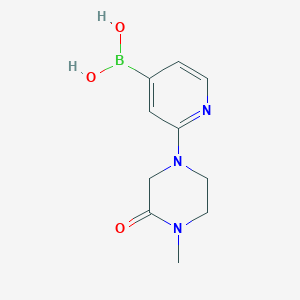
(2-(4-Methyl-3-oxopiperazin-1-yl)pyridin-4-yl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-(4-Methyl-3-oxopiperazin-1-yl)pyridin-4-yl)boronic acid is a boronic acid derivative that has gained attention in the field of organic chemistry due to its unique structure and potential applications. This compound features a boronic acid group attached to a pyridine ring, which is further substituted with a piperazine moiety. The presence of these functional groups makes it a versatile intermediate in various chemical reactions and a valuable compound in scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-(4-Methyl-3-oxopiperazin-1-yl)pyridin-4-yl)boronic acid can be achieved through several methods. One common approach involves the halogen-metal exchange followed by borylation. This method typically uses halopyridines as starting materials, which undergo halogen-metal exchange with organolithium or organomagnesium reagents, followed by reaction with boronic acid derivatives .
Another method involves the palladium-catalyzed cross-coupling of halopyridines with tetraalkoxydiborane or dialkoxyhydroborane. This approach is advantageous due to its high selectivity and efficiency .
Industrial Production Methods
Industrial production of this compound often employs large-scale palladium-catalyzed cross-coupling reactions due to their scalability and cost-effectiveness. The use of continuous flow reactors and automated systems further enhances the efficiency and yield of the production process.
化学反応の分析
Types of Reactions
(2-(4-Methyl-3-oxopiperazin-1-yl)pyridin-4-yl)boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The piperazine moiety can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols are used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include boronic esters, alcohols, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
科学的研究の応用
(2-(4-Methyl-3-oxopiperazin-1-yl)pyridin-4-yl)boronic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in Suzuki-Miyaura cross-coupling reactions.
Biology: The compound is used in the development of boron-containing drugs and as a probe for studying biological systems.
Industry: The compound is used in the production of advanced materials and as a catalyst in various industrial processes.
作用機序
The mechanism of action of (2-(4-Methyl-3-oxopiperazin-1-yl)pyridin-4-yl)boronic acid involves its interaction with specific molecular targets and pathways. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in the inhibition of enzymes and receptors. The piperazine moiety can interact with various biological targets, enhancing the compound’s overall activity and specificity.
類似化合物との比較
Similar Compounds
(2-(4-Methylpiperazin-1-yl)pyridin-4-yl)boronic acid: Similar structure but lacks the oxo group on the piperazine ring.
(2-(4-Bromophenyl)piperazin-1-yl)methyl-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione: Contains a piperazine moiety but differs in the overall structure and functional groups.
Uniqueness
(2-(4-Methyl-3-oxopiperazin-1-yl)pyridin-4-yl)boronic acid is unique due to the presence of both the boronic acid and oxopiperazine groups, which confer distinct reactivity and biological activity
特性
分子式 |
C10H14BN3O3 |
|---|---|
分子量 |
235.05 g/mol |
IUPAC名 |
[2-(4-methyl-3-oxopiperazin-1-yl)pyridin-4-yl]boronic acid |
InChI |
InChI=1S/C10H14BN3O3/c1-13-4-5-14(7-10(13)15)9-6-8(11(16)17)2-3-12-9/h2-3,6,16-17H,4-5,7H2,1H3 |
InChIキー |
XEQDDTRHXSXALA-UHFFFAOYSA-N |
正規SMILES |
B(C1=CC(=NC=C1)N2CCN(C(=O)C2)C)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















